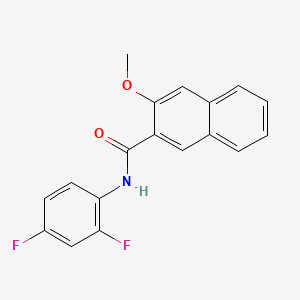

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide

Description

N-(2,4-Difluorophenyl)-3-methoxynaphthalene-2-carboxamide is a naphthalene carboxamide derivative featuring a 2,4-difluorophenyl group attached to the carboxamide nitrogen and a methoxy substituent at the 3-position of the naphthalene ring. Its molecular formula is C₁₈H₁₄F₂NO₂, with a molecular weight of 315.31 g/mol. The compound’s structure is defined by electron-withdrawing fluorine atoms on the phenyl ring and an electron-donating methoxy group on the naphthalene core, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-7-6-13(19)10-15(16)20/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNOIBBYFFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the condensation of 2,4-difluoroaniline with 3-methoxynaphthalene-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a carboxylic acid, while reduction of a nitro group results in an amine .

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a promising scaffold for the design of new pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents. Its structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets.

Anticancer Properties

Research indicates that N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 35.58 | Induction of mitochondrial apoptosis and reactive oxygen species accumulation |

| MCF7 | 20.0 | Cell cycle arrest in G0/G1 phase |

In HepG-2 liver cancer cells, treatment with the compound resulted in increased rates of early and late apoptosis after 24 hours of incubation, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It is hypothesized to inhibit pro-inflammatory cytokines by interfering with signaling pathways involved in inflammation . This mechanism could be beneficial in treating conditions characterized by excessive inflammation.

Materials Science

Organic Electronics

this compound can be utilized as a building block for synthesizing novel organic materials with specific electronic or optical properties. Its ability to form stable structures makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Biological Studies

Mechanistic Studies

The interactions of this compound with biological targets are under investigation to understand its mechanism of action better. Molecular docking studies suggest that the compound may bind to specific enzymes or receptors, modulating their activity and contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies on HepG-2 Cells : A study demonstrated that treatment with this compound significantly increased the proportion of cells in the G0/G1 phase while decreasing those in the G2/M phase after treatment, indicating cell cycle arrest .

- Molecular Docking Studies : These studies have identified potential targets for the compound, suggesting that it may interact with proteins involved in cancer progression and inflammatory processes .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

- Methoxy vs. Hydroxy: The 3-methoxy group in the target compound may improve lipophilicity compared to hydroxy-substituted analogs (e.g., ), which could form hydrogen bonds more readily. Azo Linkages: Compounds with azo groups () exhibit extended conjugation and higher molecular weights (>450 g/mol) but may face photolytic instability, unlike the target compound .

Physicochemical Properties

- Molecular Weight and Solubility :

Research Implications and Gaps

- Biological Activity : Although biological data are absent in the evidence, structural analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) often show enhanced bioactivity. The target’s difluoro and methoxy groups warrant further pharmacological screening.

- Synthetic Optimization : highlights tautomerism in triazole derivatives; similar studies could explore the target compound’s stability under varying conditions .

Biological Activity

N-(2,4-difluorophenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound that belongs to the family of naphthalene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that naphthalene derivatives can exhibit selective anticancer activity through various mechanisms:

- Induction of Apoptosis : Compounds with a naphthalene core have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. For instance, compounds similar to this compound have demonstrated an ability to increase the percentage of cells in the G0/G1 phase while decreasing those in the G2/M phase, indicating cell cycle arrest .

- Inhibition of Key Signaling Pathways : The compound may inhibit critical signaling pathways associated with tumor growth, such as the NF-κB and STAT3 pathways. These pathways are often activated in various cancers, contributing to cell proliferation and survival .

Antimicrobial Activity

Naphthalene derivatives have also been explored for their antimicrobial properties:

- Broad-Spectrum Efficacy : Related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.68 µM against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

| Study Type | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Apoptosis Assay | HepG-2 | 35.58 | Induced apoptosis |

| Antimicrobial Assay | MRSA | 0.68 | Significant antibacterial activity |

| Cell Viability Assay | A549 (NSCLC) | 5.8 | Reduced viability |

Case Studies

- Case Study on HepG-2 Cells : A study involving HepG-2 cells demonstrated that treatment with related naphthalene derivatives resulted in a notable increase in early apoptosis markers after 24 hours of incubation, suggesting that these compounds could be developed as potential chemotherapeutic agents .

- Antimicrobial Efficacy : In another investigation, derivatives similar to this compound showed promising results against various bacterial strains, indicating their potential as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.